molecular formula C61H108O6S3Sn B13801159 Methyltintris(2-linoleoyloxyethylmercaptide) CAS No. 68928-40-5

Methyltintris(2-linoleoyloxyethylmercaptide)

Cat. No.: B13801159
CAS No.: 68928-40-5
M. Wt: 1152.4 g/mol
InChI Key: UGRICMDEZILJEC-QUNLTARISA-K
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Description

Methyltintris(2-linoleoyloxyethylmercaptide) is an organotin compound characterized by the presence of tin (Sn) atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. Methyltintris(2-linoleoyloxyethylmercaptide) is particularly notable for its unique structure, which includes linoleoyloxyethylmercaptide ligands, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltintris(2-linoleoyloxyethylmercaptide) typically involves the reaction of methyltin trichloride with linoleoyloxyethylmercaptide under controlled conditions. The process can be summarized as follows:

    Starting Materials: Methyltin trichloride and linoleoyloxyethylmercaptide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere to prevent oxidation. The temperature is maintained between 40-80°C, and the pH is controlled to be neutral to slightly basic.

    Procedure: Methyltin trichloride is dissolved in an appropriate solvent, and linoleoyloxyethylmercaptide is added slowly with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.

    Purification: The product is purified by filtration and recrystallization to obtain Methyltintris(2-linoleoyloxyethylmercaptide) in high purity.

Industrial Production Methods

Industrial production of Methyltintris(2-linoleoyloxyethylmercaptide) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyltintris(2-linoleoyloxyethylmercaptide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Methyltintris(2-linoleoyloxyethylmercaptide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltintris(2-linoleoyloxyethylmercaptide) involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Methyltintris(2-linoleoyloxyethylmercaptide) can be compared with other organotin compounds such as:

Conclusion

Methyltintris(2-linoleoyloxyethylmercaptide) is a versatile organotin compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application development.

Properties

CAS No.

68928-40-5

Molecular Formula

C61H108O6S3Sn

Molecular Weight

1152.4 g/mol

IUPAC Name

2-[methyl-bis[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/3C20H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*6-7,9-10,23H,2-5,8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*7-6+,10-9+;;

InChI Key

UGRICMDEZILJEC-QUNLTARISA-K

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)(SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCC=CCCCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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